Product packaging for Bis(thiophen-2-yl)-1,3-thiazol-2-amine(Cat. No.:CAS No. 721415-79-8)

Bis(thiophen-2-yl)-1,3-thiazol-2-amine

Cat. No.: B2737111
CAS No.: 721415-79-8
M. Wt: 264.38
InChI Key: LTSOKEYTZZBDFR-UHFFFAOYSA-N
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Description

Bis(thiophen-2-yl)-1,3-thiazol-2-amine ( 721415-79-8) is a chemical compound with the molecular formula C11H8N2S3 and a molecular weight of 264.40 g/mol . Its structure features a central 2-aminothiazole ring substituted at the 4-position with two thiophen-2-yl groups, as represented by the SMILES notation c1cc(sc1)c2c(sc(n2)N)c3cccs3 . This molecular architecture, incorporating multiple heterocyclic systems, makes it a valuable scaffold in medicinal chemistry and drug discovery research. Heterocyclic compounds containing thiophene and thiazole rings are known to exhibit a wide range of pharmacological activities . Specifically, thiophene derivatives have been investigated for their cytotoxic effects in various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549), with mechanisms that can involve inducing cell cycle arrest and apoptosis . Furthermore, the 1,3-thiazol-2-amine core is a privileged structure in medicinal chemistry, often serving as a key pharmacophore in the development of novel therapeutic agents . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate for the synthesis of more complex molecules or for biological screening in the development of new pharmacologically active substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2S3 B2737111 Bis(thiophen-2-yl)-1,3-thiazol-2-amine CAS No. 721415-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dithiophen-2-yl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S3/c12-11-13-9(7-3-1-5-14-7)10(16-11)8-4-2-6-15-8/h1-6H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSOKEYTZZBDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(SC(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327926
Record name 4,5-dithiophen-2-yl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675660
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

721415-79-8
Record name 4,5-dithiophen-2-yl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for Bis Thiophen 2 Yl 1,3 Thiazol 2 Amine and Analogues

Classical Approaches to 1,3-Thiazole Core Formation

Traditional methods for the synthesis of the 1,3-thiazole ring have been well-established for over a century and remain valuable tools in organic synthesis. These methods typically involve the condensation of two key building blocks to form the heterocyclic core.

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, is a cornerstone for the formation of the thiazole ring. researchgate.netencyclopedia.pub This reaction involves the cyclization of an α-halocarbonyl compound with a thioamide or thiourea (B124793) derivative. encyclopedia.pubyoutube.com For the synthesis of 2-aminothiazoles specifically, thiourea is the preferred reagent. kuey.net The general mechanism commences with a nucleophilic attack by the sulfur of the thiourea on the α-carbon of the halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. youtube.com

In the context of synthesizing a precursor to Bis(thiophen-2-yl)-1,3-thiazol-2-amine, such as 4-(thiophen-2-yl)thiazol-2-amine (B1295549), the Hantzsch synthesis would employ an α-haloketone bearing a thiophene (B33073) ring. For instance, the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with thiourea would yield the desired 4-(thiophen-2-yl)thiazol-2-amine. frontiersin.org This intermediate could then be further functionalized to introduce the second thiophene ring. Adaptations of the Hantzsch synthesis can be performed under various conditions, including solvent-free grinding, which presents a more environmentally friendly approach. researchgate.net

Reactant 1Reactant 2ProductConditionsReference
α-Halocarbonyl (e.g., 2-bromo-1-(thiophen-2-yl)ethanone)Thiourea2-Amino-4-(thiophen-2-yl)thiazoleReflux in ethanol (B145695) frontiersin.org
α-Haloaldehydes or ketonesThioureas2-AminothiazolesNeutral, anhydrous solvents kuey.net
2'-hydroxy-5'chloro-α-haloketonesThioureaThiazole derivativesGrinding at room temperature researchgate.net

The Cook-Heilbron synthesis provides a route to 5-aminothiazole derivatives through the reaction of an α-aminonitrile with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. encyclopedia.pubwikipedia.org This method is particularly useful for accessing thiazoles with an amino group at the 5-position. wikipedia.org When carbon disulfide is used, 5-amino-2-mercaptothiazole compounds are formed. encyclopedia.pubresearchgate.net

The Gabriel synthesis, while more commonly associated with the preparation of primary amines, can be adapted for thiazole synthesis. This method would involve the reaction of an α-haloketone with a source of the N-C-S fragment, conceptually similar to the Hantzsch synthesis but with variations in the nitrogen source. encyclopedia.pub

These classical methods, while robust, can sometimes be limited by harsh reaction conditions or the availability of starting materials. nih.gov

Synthesis MethodReactantsProduct TypeKey FeaturesReference
Cook-Heilbronα-Aminonitrile and Carbon Disulfide/Dithioacids5-AminothiazolesMild reaction conditions encyclopedia.pubwikipedia.org
Gabriel Synthesisα-Haloketone and N-C-S fragment sourceThiazolesVariation on the Hantzsch approach encyclopedia.pub

Modern and Sustainable Synthetic Methodologies for Thiazole-Thiophene Systems

To address the limitations of classical methods, contemporary organic synthesis has focused on developing more efficient, versatile, and environmentally benign strategies. These modern techniques are particularly advantageous for the construction of complex molecules like this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.netmonash.edu This technique has been successfully applied to the Hantzsch thiazole synthesis, significantly reducing reaction times from hours to minutes. researchgate.netnih.gov The synthesis of 2-aminothiazoles from acetophenones and thiourea in the presence of iodine or bromine is greatly enhanced under microwave irradiation. researchgate.net This approach not only speeds up the formation of the thiazole core but also aligns with the principles of green chemistry by reducing energy consumption. researchgate.netmonash.edu The synthesis of bis-thiazole derivatives has also been achieved using microwave irradiation in conjunction with a chitosan (B1678972) biocatalyst. nih.gov

ReactantsProductConditionsAdvantagesReference
Ketone, Thiourea, IodineThiazole derivativesMicrowave irradiation (5-6 min)Enhanced reaction rate, better yields researchgate.net
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, ThioureasN-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesMicrowave heatingShorter reaction time, higher yields than conventional reflux nih.gov
Maleic anhydride, Thiosemicarbazide, Hydrazonoyl chloridesThiazolyl-pyridazinedionesMicrowave irradiation, Chitosan catalystEco-friendly, high yields, short reaction time nih.gov

Metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for creating linkages between thiophene and thiazole moieties. nih.govrsc.org To synthesize this compound, a strategy could involve first synthesizing a halogenated 4-(thiophen-2-yl)thiazol-2-amine intermediate. This intermediate could then undergo a Suzuki-Miyaura cross-coupling reaction with a thiophene boronic acid to introduce the second thiophene ring. Alternatively, direct C-H arylation offers an increasingly popular and atom-economical approach, where a C-H bond on one heterocycle is directly coupled with a C-X bond on another, catalyzed by transition metals like palladium or copper. researchgate.netresearchgate.net

Coupling ReactionCatalyst SystemReactantsProductReference
Suzuki-MiyauraPd(OAc)₂/XantphosHalogenated thiazole, Thiophene boronic acidThiophene-thiazole linked compound nih.gov
Oxidative C-H/C-H Cross-CouplingPalladium catalystBenzothiazoles, Thiophenes/ThiazolesBi(hetero)aryls rsc.orgresearchgate.net
Direct ArylationLigand-free Pd(OAc)₂Thiazole derivatives, Aryl bromidesArylated thiazoles organic-chemistry.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govresearchgate.net MCRs offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. Several MCRs have been developed for the synthesis of thiophene and thiazole derivatives. researchgate.netnih.gov For instance, a one-pot synthesis of thiazole derivatives can be achieved through a chemoenzymatic multicomponent reaction involving secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate, catalyzed by trypsin. nih.gov Another approach involves the reaction of aryl glyoxals, aryl thioamides, and pyrazolones in a hydrogen bond-donating solvent to form thiazole-linked pyrazoles. acs.org Such strategies could be adapted to incorporate thiophene-containing starting materials to construct complex scaffolds like this compound in a highly convergent manner.

ReactantsCatalyst/SolventProduct TypeKey FeaturesReference
Secondary amines, Benzoyl isothiocyanate, Dimethyl but-2-ynedioateTrypsinThiazole derivativesChemoenzymatic, mild conditions, high yields nih.gov
Aryl glyoxal, Aryl thioamide, Pyrazolones1,1,1,3,3,3-HexafluoroisopropanolPyrazole-linked thiazolesRoom temperature, metal-free, high atom economy acs.org
β-ketodithioesters, α-haloketones, CyclohexylisocyanideAqueous solutionThiophene derivativesMulticomponent reaction in water nih.gov

Green Chemistry Principles in the Synthesis of Bis-Heterocycles

The integration of green chemistry principles into the synthesis of bis-heterocyclic compounds like this compound is crucial for developing environmentally benign and sustainable chemical processes. These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Several green chemistry strategies can be applied to the synthesis of bis-heterocycles:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced purity of the products. petsd.org This technique is particularly effective for condensation reactions, such as the Hantzsch thiazole synthesis, and can be conducted in environmentally friendly solvents like water or even under solvent-free conditions. researchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes the environmental impact associated with solvent production, use, and disposal. Solid-state reactions or reactions using a minimal amount of a recyclable catalyst are highly desirable.

Use of Greener Solvents: When solvents are necessary, the use of greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is encouraged over traditional volatile organic compounds (VOCs). bepls.com

Catalysis: The use of reusable and non-toxic catalysts can significantly improve the efficiency and sustainability of a reaction. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com

The application of these principles not only reduces the environmental footprint of the synthesis but can also lead to more efficient and cost-effective processes.

Precursor Synthesis and Functionalization of Thiophene and Thiazole Rings

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. The primary precursor required for the Hantzsch synthesis is the α-haloketone, in this case, 2-bromo-1,2-di(thiophen-2-yl)ethan-1-one.

The synthesis of this precursor can be envisioned to start from 2-acetylthiophene, a readily available commercial starting material. A plausible synthetic sequence would involve the α-bromination of 1,2-di(thiophen-2-yl)ethan-1-one. This intermediate can be prepared through various established methods for the synthesis of 1,2-diaryl-ethanones.

Once the 2-aminothiazole (B372263) core is synthesized, further functionalization can be carried out to produce a variety of analogues. The amino group at the 2-position of the thiazole ring is a versatile handle for introducing different substituents. For example, it can be acylated to form amides or reacted with isothiocyanates to yield thiourea derivatives. mdpi.com These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. Key parameters that can be systematically varied include the choice of solvent, reaction temperature, and reaction time.

Based on studies of analogous Hantzsch thiazole syntheses, several conditions can be explored to achieve optimal results. For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas has been optimized under microwave irradiation. nih.gov

Table 1: Optimization of Reaction Conditions for a Model Hantzsch Thiazole Synthesis

EntrySolventTemperature (°C)Time (min)Yield (%)
1Methanol (B129727)703085
2Methanol803090
3Methanol903095
4Methanol902092
5Ethanol903088
6Acetonitrile (B52724)903075

This interactive table is based on data from a similar microwave-assisted Hantzsch reaction and illustrates the effect of different parameters on the reaction yield.

The data suggests that methanol at 90°C for 30 minutes provides the highest yield for this particular transformation. A similar systematic study for the synthesis of this compound would likely involve screening various solvents, including polar protic solvents like ethanol and methanol, and aprotic solvents like acetonitrile and DMF. The temperature would also be varied, typically from room temperature to the reflux temperature of the solvent. For microwave-assisted reactions, the power and duration of irradiation would be the key parameters to optimize. jusst.org

Structural Characterization and Spectroscopic Analysis of Bis Thiophen 2 Yl 1,3 Thiazol 2 Amine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a non-destructive means to probe the molecular architecture of Bis(thiophen-2-yl)-1,3-thiazol-2-amine, offering insights into its electronic and vibrational properties, as well as the connectivity of its constituent atoms.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the protons on the thiophene (B33073) and thiazole (B1198619) rings, as well as the amine proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the thiophene rings would likely appear as multiplets in the aromatic region (δ 7.0-8.0 ppm) due to spin-spin coupling. The thiazole ring proton would also resonate in this region. The amine (NH) proton is expected to appear as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal. The carbon atoms of the thiophene and thiazole rings are expected to resonate in the downfield region (δ 100-150 ppm) characteristic of aromatic and heteroaromatic systems. The carbon atom of the thiazole ring bonded to the amino group would likely appear at a lower field due to the electron-withdrawing effect of the nitrogen atom.

Expected NMR Data for this compound

Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Thiophene H7.0 - 8.0 (m)120 - 140
Thiazole H6.5 - 7.5 (s)100 - 115
Amine HVariable, broad singlet-
Thiazole C-S-140 - 150
Thiazole C=N-160 - 170

Note: The expected chemical shifts are based on data from similar thiophene and thiazole-containing compounds. Actual values may vary depending on the solvent and experimental conditions. mdpi.comnih.gov

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=N, C=C, and C-S bonds.

The N-H stretching vibration of the primary amine group is expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=N stretching of the thiazole ring would likely be observed around 1620-1650 cm⁻¹. Aromatic C=C stretching vibrations from both the thiophene and thiazole rings would appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibrations are typically weaker and found in the fingerprint region (600-800 cm⁻¹).

Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
N-H (Amine)3300 - 3500Stretching
C-H (Aromatic)3000 - 3100Stretching
C=N (Thiazole)1620 - 1650Stretching
C=C (Aromatic)1450 - 1600Stretching
C-S (Thiophene/Thiazole)600 - 800Stretching

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation. For this compound, techniques like electron ionization (EI) or electrospray ionization (ESI) would be utilized.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways could involve the cleavage of the thiophene rings from the thiazole core, or the loss of the amino group. The presence of sulfur atoms would also give rise to characteristic isotopic patterns (M+2 peak) in the mass spectrum. researchgate.netsapub.org

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound, which contains conjugated π-systems, is expected to show absorption bands in the ultraviolet and possibly the visible region. These absorptions correspond to π→π* and n→π* electronic transitions. The extended conjugation between the thiophene and thiazole rings would likely result in absorption maxima at longer wavelengths compared to the individual parent heterocycles. The position of the absorption bands can be influenced by the solvent polarity. researchgate.netscinito.airesearchgate.net

Expected UV-Vis Absorption Maxima for this compound

Transition Type Expected Wavelength Range (nm)
π→π250 - 350
n→π350 - 450

Note: The exact λmax values are dependent on the solvent and the specific electronic structure of the molecule. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Structure Determination

Based on related structures, it is anticipated that the molecule may not be perfectly planar, with some degree of torsion between the thiophene and thiazole rings. The amino group is expected to be nearly coplanar with the thiazole ring to maximize electronic delocalization. Hydrogen bonding involving the amine protons and nitrogen or sulfur atoms of neighboring molecules is also a likely feature of the crystal structure. nih.govmdpi.comosti.govst-andrews.ac.uk

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₁H₈N₂S₃), the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should closely match the calculated theoretical values, thereby confirming the empirical and molecular formula of the synthesized compound. mdpi.comnih.govopenmedicinalchemistryjournal.comacs.orgnih.gov

Theoretical Elemental Composition of this compound (C₁₁H₈N₂S₃)

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.0111132.1149.97
Hydrogen (H)1.0188.083.05
Nitrogen (N)14.01228.0210.60
Sulfur (S)32.07396.2136.38
Total 264.42 100.00

This comprehensive analytical approach, combining various spectroscopic and crystallographic methods, is crucial for the unambiguous structural characterization and verification of the purity of this compound.

Conformational Analysis and Stereochemistry

A thorough review of available scientific literature indicates a lack of specific experimental or computational studies on the conformational analysis and stereochemistry of this compound. While research exists on the conformational properties of related heterocyclic systems, such as molecules containing a single thiophene ring linked to other aromatic systems, this data is not directly applicable to the unique steric and electronic environment of the title compound.

Conformational analysis of this compound would involve determining the preferred three-dimensional arrangement of its constituent rings. Key parameters of interest would be the dihedral angles between the 1,3-thiazole ring and each of the two thiophen-2-yl substituents. These angles are dictated by a balance of electronic effects, such as π-conjugation which favors planarity, and steric hindrance between the rings, which may force them to adopt a twisted conformation.

The presence of two thiophene rings attached to the 2-amino position of the 1,3-thiazole core introduces the possibility of multiple low-energy conformations. The rotational barriers around the C-N bonds connecting the thiophene rings to the thiazole's amino group would be a critical factor in understanding the molecule's dynamic behavior in solution.

Regarding its stereochemistry, the core structure of this compound does not possess any chiral centers. Therefore, under normal conditions, it would exist as a single achiral molecule. The consideration of stereoisomers such as enantiomers or diastereomers would only become relevant if chiral substituents were introduced to the molecular framework.

Without experimental data from techniques like X-ray crystallography or multidimensional NMR spectroscopy, or theoretical insights from computational chemistry (e.g., Density Functional Theory calculations), any discussion on the specific dihedral angles, rotational energy barriers, and stable conformers of this compound remains speculative.

Due to the absence of direct research findings, no data tables on conformational parameters can be provided at this time. Further investigation through dedicated structural analysis is required to elucidate the precise conformational and stereochemical characteristics of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govnih.gov It allows for the optimization of the molecular geometry to find the most stable conformation and the calculation of various electronic properties. For Bis(thiophen-2-yl)-1,3-thiazol-2-amine, DFT calculations, typically using a basis set such as B3LYP/6-311G(d,p), would be employed to determine key structural parameters. researchgate.net

These calculations would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule. The dihedral angle between the thiazole (B1198619) ring and the two thiophene (B33073) rings is a critical parameter, as it dictates the degree of π-conjugation across the molecular backbone. In similar thiophene-derived Schiff base compounds, the thiophene ring has been observed to be slightly rotated out of the plane of the attached heterocyclic moiety. researchgate.net DFT can also be used to compute properties such as the dipole moment and the molecular electrostatic potential (MEP) map, which identifies the electron-rich and electron-poor regions of the molecule, crucial for predicting intermolecular interactions.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

The following data is a theoretical estimation based on values reported for analogous thiophene and thiazole structures.

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C(thiazole)-N(amine) 1.38
C(thiazole)-S(thiazole) 1.76
C(thiazole)-C(thiophene) 1.47
C(thiophene)-S(thiophene) 1.72
Bond Angles (°) C-N-C (within thiazole) 110.5
C-S-C (within thiophene) 92.2

| Dihedral Angle (°) | Thiophene-C-C-Thiazole | ~25-35 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be distributed primarily over the electron-rich thiophene rings and the amino group, while the LUMO would likely be centered on the electron-deficient thiazole ring. researchgate.netresearchgate.net The substitution of thiophene rings onto the thiazole core is predicted to lower the HOMO-LUMO gap compared to unsubstituted 2-aminothiazole (B372263), thereby increasing its reactivity. researchgate.net FMO analysis also allows for the calculation of global reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, which further quantify the molecule's reactivity. nih.gov

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors

Theoretical values based on DFT calculations for similar heterocyclic systems.

Parameter Symbol Predicted Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO -5.85
Lowest Unoccupied Molecular Orbital Energy ELUMO -1.95
HOMO-LUMO Energy Gap ΔE 3.90
Ionization Potential (I ≈ -EHOMO) I 5.85
Electron Affinity (A ≈ -ELUMO) A 1.95

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques to visualize and simulate molecular structures and their interactions. For this compound, modeling can elucidate its three-dimensional conformation and potential intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking between the aromatic rings. researchgate.net Analysis of the crystal structure of related molecules reveals that such non-covalent interactions can play a significant role in stabilizing the solid-state packing. researchgate.net

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. nih.gov By simulating the molecule in a solvent environment, MD can reveal its conformational flexibility, the stability of different rotamers (rotations around the single bonds connecting the rings), and solvent effects on its structure. nih.govresearchgate.net Parameters such as the Root Mean Square Deviation (RMSD) can be calculated from the simulation trajectory to assess the stability of the molecular structure over the simulation period. This provides insight into how the molecule behaves in a more realistic, non-static environment.

Structure-Property Relationship Studies

Computational studies are instrumental in establishing relationships between a molecule's structure and its physical or chemical properties. For compounds containing thiophene and thiazole rings, research has focused on how the arrangement and electronic nature of these heterocycles influence properties like nonlinear optical (NLO) response. nycu.edu.twresearchgate.net

The inherent dipolar nature of the thiazole ring, combined with the electron-donating character of the thiophene rings, suggests that this compound could possess interesting electronic properties. nycu.edu.tw DFT calculations can predict the first hyperpolarizability (β), a measure of NLO activity. mdpi.com Theoretical studies on related donor-acceptor systems show that the specific connectivity of the rings dramatically affects these properties. researchgate.net By systematically modifying the structure in silico (e.g., by adding different substituent groups to the thiophene rings) and recalculating properties, a clear structure-property relationship can be established, guiding the design of molecules with tailored electronic or optical characteristics. researchgate.net

Reaction Mechanism Elucidation through Computational Methods

Computational methods are frequently used to elucidate the mechanisms of chemical reactions by mapping the potential energy surface from reactants to products. nih.gov A plausible synthetic route for this compound is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide or thiourea (B124793) derivative. wikipedia.orgresearchgate.net

In a potential synthesis, 2-bromo-1-(thiophen-2-yl)ethan-1-one could react with N-(thiophen-2-yl)thiourea. Computational chemistry can model this entire reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. nih.gov This allows for the determination of activation barriers, which indicate the feasibility of the proposed mechanism. rsc.org Such studies can confirm the most likely reaction pathway, explain the observed regioselectivity, and provide a detailed understanding of the bond-forming and bond-breaking processes at a molecular level. pharmaguideline.com

Reactivity and Derivatization of Bis Thiophen 2 Yl 1,3 Thiazol 2 Amine Framework

Electrophilic Aromatic Substitution on Thiophene (B33073) Rings

The thiophene rings attached to the thiazole (B1198619) core are susceptible to electrophilic aromatic substitution (SEAr). Theoretical studies based on density functional theory (DFT) have established that electrophilic attacks on thiophene heterocycles kinetically and thermodynamically favor the α-carbon atom (C-5 position) over the β-carbon atom. researchgate.net This regioselectivity is a guiding principle in the functionalization of the bis(thiophen-2-yl)-1,3-thiazol-2-amine framework.

Bromination: Halogenation, particularly bromination, is a common and efficient method to introduce functional handles onto the thiophene rings. These bromo-derivatives serve as crucial intermediates for subsequent cross-coupling reactions to build more complex molecular architectures. The reaction conditions for bromination can be tuned to control the degree of substitution. For instance, in studies on analogous di-thiophene core structures, various brominating agents have been employed. mdpi.com

N-Bromosuccinimide (NBS) is a widely used reagent for this purpose. Research on 4,7-di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine demonstrated that reaction with NBS in solvents like chloroform (B151607) (CHCl₃) or dimethylformamide (DMF) can yield the desired bis-bromo adduct, although yields can be modest at room temperature. mdpi.com Elevating the temperature may lead to polybrominated side products. mdpi.com A more effective method involves the use of dioxane dibromide, which has been shown to produce higher yields of the dibrominated product. mdpi.com Similarly, the bromination of 2,5-bis(3-hexylthiophen-2-yl)thiazolo[5,4-d]thiazole derivatives at the 5-position of the thiophene rings has been successfully achieved, highlighting the applicability of this reaction to related systems. researchgate.net

Table 1: Conditions for Bromination of Analogous Di-Thiophene Systems mdpi.com

Brominating AgentSolventTemperature (°C)Yield of Dibromo-product (%)
N-Bromosuccinimide (NBS)CHCl₃25<10
N-Bromosuccinimide (NBS)CHCl₃60Lower yield (polybromination)
N-Bromosuccinimide (NBS)DMF2525
Dioxane dibromideCHCl₃2545

Other electrophilic substitution reactions such as nitration, acylation, and sulfonation, which are characteristic of thiophene chemistry, are also mechanistically feasible on the thiophene rings of the title compound, allowing for the introduction of a wide array of functional groups.

Functionalization at the Thiazole Amine Nitrogen

The exocyclic 2-amino group is a primary site of reactivity, acting as a potent nucleophile. This allows for a variety of functionalization strategies to modify the molecule's properties.

Acylation: The amine group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. This reaction is one of the most common derivatizations for 2-aminothiazoles. A wide range of aliphatic and aromatic acyl groups can be introduced. For example, patent literature describes the synthesis of numerous N-acylated thiazoles, such as N-(5-bromo-1,3-thiazol-2-yl)-2-phenyl-acetamide and N-(5-bromo-1,3-thiazol-2-yl)-benzamide, by reacting the parent 2-aminothiazole (B372263) with the appropriate acyl chloride. google.com

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamide derivatives. This functionalization is demonstrated in the synthesis of various 2-aminothiazole sulfonamides, which are explored for their biological activities. excli.de

Alkylation: The nitrogen atom can be alkylated using alkyl halides, although care must be taken to control the degree of alkylation and to avoid competing reaction at the endocyclic thiazole nitrogen. N-alkylation has been documented for related heterocyclic systems like 1,3-thiazinane-2-thione. nih.gov

Formation of Schiff Bases (Imines): The primary amine can undergo condensation with various aldehydes and ketones to form Schiff bases (imines). This reaction has been demonstrated for the related 2-aminobenzothiazole, which reacts with thiophene-2-carboxaldehyde to yield N-[(E)-Thiophen-2-ylmethylidene]-1,3-benzothiazol-2-amine. researchgate.netnih.gov This highlights a straightforward method for extending the conjugated system of the molecule.

Reaction with Isothiocyanates: The amine group can add to the electrophilic carbon of isothiocyanates to produce N,N'-disubstituted thiourea (B124793) derivatives. This reaction is shown for ethyl 2-aminothiazole-4-carboxylate, which reacts with phenyl isothiocyanate derivatives to form the corresponding thioureas. nih.gov

Table 2: Key Functionalization Reactions at the 2-Amine Position

Reaction TypeReagent ClassProduct Functional GroupReference Example
AcylationAcyl Halides / AnhydridesAmideN-(5-bromo-1,3-thiazol-2-yl)-benzamide google.com
SulfonylationSulfonyl ChloridesSulfonamide2-Aminothiazole sulfonamides excli.de
CondensationAldehydes / KetonesSchiff Base (Imine)N-[(E)-Thiophen-2-ylmethylidene]-1,3-benzothiazol-2-amine researchgate.netnih.gov
AdditionIsothiocyanatesThioureaThiazolyl-thiourea derivatives nih.gov

Modifications and Substitutions on the Thiazole Ring Positions

In the presumed 4,5-bis(thiophen-2-yl)-1,3-thiazol-2-amine structure, the C4 and C5 positions of the thiazole ring are already occupied. However, modifications to the thiazole ring are highly relevant for derivatives where one of these positions might be unsubstituted. For a monosubstituted precursor like 4-(thiophen-2-yl)thiazol-2-amine (B1295549), the C5 position is available for electrophilic substitution.

For instance, studies on the closely related 4-(4-chlorothiophen-2-yl)thiazol-2-amine have shown that the C5 position of the thiazole ring can be selectively brominated using N-bromosuccinimide (NBS) at low temperatures. nih.govfrontiersin.org This introduces a halogen atom that can be used in subsequent cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new aryl or alkyl groups. This two-step process of halogenation followed by cross-coupling is a powerful strategy for building molecular complexity on the thiazole core.

Ring Transformations and Rearrangement Reactions

The thiazole ring is a stable aromatic system, and ring transformation or rearrangement reactions typically require specific functionalities and harsh reaction conditions. While certain substituted thiazole systems are known to undergo rearrangements like the Dimroth rearrangement, specific studies detailing such reactions for the this compound framework are not extensively documented in the scientific literature. The inherent stability of the fused aromatic and heteroaromatic system suggests that such transformations would not be trivial and would likely require significant activation energy.

Synthesis of Polymeric Structures Incorporating the this compound Moiety

The presence of two thiophene units makes the this compound framework an excellent monomer for the synthesis of conjugated polymers. The thiophene rings can be coupled to form polythiophene-type chains, which are of great interest for applications in organic electronics, such as electrochromic devices and capacitors. researchgate.net

Electropolymerization: This technique involves the electrochemical oxidation of the monomer, leading to the formation of radical cations that couple to form a polymer film directly on an electrode surface. Thiazole derivatives bearing thiophene groups have been successfully electropolymerized. researchgate.net The resulting polymers exhibit capacitive behavior and switchable electrochromic properties. researchgate.net The strong hole-transporting nature of carbazole-linked di-thiophene systems suggests that the this compound monomer would also be readily oxidizable for electropolymerization. mdpi.com

Chemical Polymerization: Various chemical methods can be employed. Direct C-H arylation polymerization is a powerful, modern technique for synthesizing donor-acceptor conjugated polymers. This method has been used to polymerize monomers based on a 4,7-bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole acceptor unit with various donor moieties, yielding soluble, high-molecular-weight polymers. researchgate.net This approach is directly applicable to the title compound, which could be polymerized with suitable comonomers.

Precursor Polymers: An alternative strategy involves the synthesis of processable precursor polymers that contain the thiophene moiety. For example, thiophene-functionalized 2-oxazolines have been synthesized and polymerized via cationic ring-opening polymerization (CROP). helsinki.fi This yields thermally stable, thiophene-bearing poly(2-oxazoline)s that could potentially be converted into conductive materials in a subsequent step. helsinki.fi

Table 3: Polymerization Methods for Thiophene-Containing Monomers

Polymerization MethodMonomer TypeKey FeaturesPotential Application
ElectropolymerizationThiophene-thiazole derivativesForms polymer film directly on electrode; good for thin-film devices.Electrochromic devices, supercapacitors researchgate.net
Direct C-H ArylationBis(thiophen-2-yl) derivatives + comonomersHigh yield; atom-economical; produces soluble polymers.Organic photovoltaics, transistors researchgate.net
Cationic Ring-Opening Polymerization (CROP)Thiophene-functionalized oxazolinesCreates processable, thermally stable precursor polymers.Melt-processable conductive materials helsinki.fi

Advanced Applications in Materials Science and Coordination Chemistry

Organic Electronics Applications

Organic π-conjugated molecules incorporating thiophene (B33073) and thiazole (B1198619) rings are of significant interest for various organic optoelectronic devices. researchgate.netmdpi.com Materials based on these heterocycles have been explored for their semiconducting properties.

Organic Light-Emitting Diodes (OLEDs)

Thiophene and thiazole derivatives are frequently used as building blocks for materials in OLEDs. researchgate.netnih.gov For instance, donor-π-acceptor type molecules containing thiophene linkers have been successfully employed as emitters in OLEDs, demonstrating high efficiency. beilstein-journals.org While no specific data exists for Bis(thiophen-2-yl)-1,3-thiazol-2-amine, its combination of electron-rich thiophene units and an electron-accepting thiazole core suggests it could theoretically be investigated for such applications.

Organic Field-Effect Transistors (OFETs)

Thiazole and thiophene-based compounds are foundational in the development of organic semiconductors for OFETs. researchgate.netmdpi.com The planarity and electron-rich nature of structures like thienothiophenes (annulated thiophene rings) make them promising for creating conjugated materials for semiconductors. beilstein-journals.org The performance of such materials in OFETs is highly dependent on their molecular structure, which influences molecular packing and charge transport.

Photovoltaic Devices (Solar Cells)

In the field of organic photovoltaics, molecules with a Donor-π-Acceptor (D-π-A) structure are intensively studied. mdpi.com Thiophene often serves as a π-spacer, connecting donor and acceptor units. mdpi.commdpi.com Similarly, thiazole-based structures, including thiazolothiazole, have been incorporated as acceptor units in small molecule donors for solution-processed bulk heterojunction solar cells. researchgate.net The electronic properties of such molecules, like their HOMO/LUMO energy levels and absorption spectra, are critical for their performance in solar cells. researchgate.net

Optoelectronic Devices and Displays

The broader category of optoelectronic devices relies on materials that can efficiently convert light into electrical signals or vice versa. The fluorescence properties of molecules containing thiophene and other heterocyclic systems make them promising candidates. For example, a dye containing a thiophene spacer was found to exhibit fluorescence in the near-infrared region, making it a candidate for active emitting layers in near-infrared OLEDs. mdpi.com

Sensors (Chemical and Biosensors, excluding direct biological interactions)

The development of chemical sensors can involve heterocyclic compounds that exhibit changes in their optical or electronic properties upon interaction with specific analytes. The coordination capability of nitrogen and sulfur atoms in thiazole and thiophene rings could potentially be exploited for sensing applications, although no specific studies on this compound for this purpose have been reported.

Coordination Chemistry and Metal Complex Formation

The field of coordination chemistry for thiazoles is well-established. researchgate.net The 2-aminothiazole (B372263) moiety, in particular, can act as a ligand, coordinating with metal centers. Research has shown that thiazol-2-amines react with platinum(II) complexes to form new binuclear diaminocarbene and bis-carbene species. rscf.rumdpi.com Such reactions demonstrate the ability of the thiazole-2-amine scaffold to participate in metal-mediated coupling, yielding complex organometallic structures. rscf.rumdpi.com

The formation of these metal complexes depends on reaction conditions, and the resulting structures can be characterized using techniques like NMR spectroscopy and single-crystal X-ray diffraction. rscf.rumdpi.com While this reactivity is documented for the general class of thiazol-2-amines, the specific coordination behavior of this compound has not been described in the available literature.

Based on a comprehensive search of available scientific literature, there is no specific information on the chemical compound “this compound” corresponding to the requested sections on its advanced applications in materials science, coordination chemistry, or its use as a synthetic intermediate.

The search results yielded information on related but structurally distinct compounds, such as other thiophene-thiazole derivatives. However, per the strict instructions to focus solely on “this compound,” this information cannot be used to generate the requested article.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on “this compound” with the specified outline at this time.

Future Research Directions and Challenges

Exploration of Advanced Material Properties

The inherent electronic properties of thiophene (B33073) and the versatile functionality of the thiazole (B1198619) ring suggest that "Bis(thiophen-2-yl)-1,3-thiazol-2-amine" could exhibit interesting optical and electronic characteristics. nycu.edu.tw Future research should focus on a comprehensive investigation of its photophysical and electrochemical properties. This includes determining its absorption and emission spectra, quantum yield, and redox potentials. Such studies will be instrumental in evaluating its potential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Furthermore, the nonlinear optical (NLO) properties of this compound class are of significant interest and warrant detailed investigation. nycu.edu.tw

Integration into Hybrid Material Systems

The creation of hybrid materials by integrating "this compound" with other functional components could lead to materials with synergistic or enhanced properties. Future research should explore the incorporation of this compound into polymer matrices, metal-organic frameworks (MOFs), and nanocomposites. For instance, dispersing the compound in a conductive polymer could lead to new materials for flexible electronics. Similarly, its integration into porous MOFs could result in novel sensors with high selectivity and sensitivity. Investigating the interfacial interactions and charge transfer dynamics within these hybrid systems will be critical for optimizing their performance. The synthesis of novel bis-thiazole compounds linked to other heterocyclic systems, such as quinoxaline (B1680401) or thienothiophene, has already demonstrated the potential of creating complex hybrid molecules with unique properties. nih.gov

Theoretical Prediction and Design of New Derivatives

Computational chemistry and molecular modeling will play a pivotal role in accelerating the discovery of new derivatives of "this compound" with tailored properties. nih.gov Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict the geometric, electronic, and optical properties of novel analogues. These theoretical studies can guide synthetic efforts by identifying promising candidates with desired characteristics, such as specific absorption wavelengths or enhanced charge transport properties. Structure-property relationships can be established to rationally design molecules for targeted applications, thereby reducing the need for extensive trial-and-error synthesis and characterization. nycu.edu.tw

Q & A

Q. What are the optimal synthetic routes for Bis(thiophen-2-yl)-1,3-thiazol-2-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer: The synthesis of thiazol-2-amine derivatives typically involves cyclocondensation of thiourea with α-haloketones or via Hantzsch thiazole synthesis. For Bis(thiophen-2-yl) substitution, start with 2-thiophenecarboxaldehyde and thiourea in ethanol under reflux, using iodine as a catalyst. Optimize by varying solvents (e.g., DMF for higher polarity), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Monitor purity via TLC and confirm yields using gravimetric analysis. For scalability, consider microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer: Use a combination of 1H/13C NMR (to confirm amine protons and aromatic thiophene/thiazole signals) and FT-IR (to identify N–H stretching at ~3300 cm⁻¹ and C=S/C–N vibrations). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding interactions. Elemental analysis (C, H, N, S) ensures purity (>95%). For isomers, employ HPLC-MS with a C18 column and acetonitrile/water mobile phase .

Q. How can researchers evaluate the biological activity of this compound in antimicrobial assays?

  • Methodological Answer: Use standardized protocols like MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity). Include positive controls (e.g., ciprofloxacin) and negative controls (DMSO + media). For antifungal activity, test against C. albicans using broth microdilution. Validate results with triplicate experiments and statistical analysis (e.g., ANOVA) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of thiazol-2-amine derivatives across studies?

  • Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, incubation time) or compound purity. To reconcile
  • Reproduce experiments under standardized conditions (e.g., CLSI guidelines).
  • Verify compound purity via HPLC and elemental analysis.
  • Test against isogenic cell lines to isolate mechanism-specific effects.
  • Perform meta-analysis of published IC50 values, adjusting for methodological differences .

Q. What strategies are effective for elucidating the reaction mechanism in multi-step syntheses of thiazol-2-amine derivatives?

  • Methodological Answer: Use kinetic studies (e.g., varying reactant concentrations) and intermediate trapping (e.g., quenching with methanol). DFT calculations (B3LYP/6-31G*) model transition states and energy barriers. For example, in hydrazone formation (), confirm intermediates via LC-MS and propose a mechanism involving nucleophilic attack of hydrazine on the carbonyl group. Validate with isotopic labeling (e.g., 15N-thiourea) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the anticancer activity of this compound?

  • Methodological Answer: Systematically modify substituents on the thiophene and thiazole rings:
  • Introduce electron-withdrawing groups (e.g., –NO2, –CF3) at the 4-position of thiophene to enhance electrophilicity.
  • Test methyl/ethyl groups on the thiazole amine for steric effects.
  • Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate activity with computed descriptors (e.g., logP, polar surface area) using QSAR models .

Q. What computational approaches are recommended for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR or topoisomerase II). Use crystal structures (PDB) and optimize ligand protonation states at physiological pH. Validate with MD simulations (GROMACS) to assess stability over 100 ns. Calculate binding free energy via MM-PBSA. Compare with experimental IC50 values to refine predictive models .

Methodological Challenges and Solutions

Q. How can solubility issues of this compound in aqueous media be addressed for in vitro assays?

  • Methodological Answer: Use co-solvents like DMSO (≤1%) or β-cyclodextrin inclusion complexes. For in vivo studies, formulate as nanoparticles via solvent evaporation (e.g., PLGA polymers). Characterize solubility via shake-flask method in PBS (pH 7.4) and simulate gastrointestinal absorption using Caco-2 cell monolayers .

Q. What advanced techniques are used to study enzyme inhibition kinetics of thiazol-2-amine derivatives?

  • Methodological Answer: Employ steady-state kinetics (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Use fluorescent substrates (e.g., 4-methylumbelliferyl-β-D-glucopyranoside for β-glucosidase) for real-time monitoring. Calculate Ki values via Dixon plots. For irreversible inhibition, perform pre-incubation time-dependence assays .

Q. How can the stability of this compound under physiological conditions be evaluated?

  • Methodological Answer:
    Conduct accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Analyze degradation products via LC-MS/MS. Assess photostability under ICH Q1B guidelines (UV light, 1.2 million lux hours). Store lyophilized compounds at –80°C with desiccants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.